The synthesis of TAS3681 involves complex organic chemistry techniques typical for small molecule drug development. While specific synthetic routes are proprietary, the general approach includes:
The synthesis must ensure high yield and purity to be viable for clinical applications, emphasizing the importance of rigorous quality control throughout the process.
TAS3681 has a complex molecular structure characterized by its ability to interact with the androgen receptor. The molecular formula is , indicating a significant presence of carbon, nitrogen, and oxygen atoms.
The structural analysis reveals that TAS3681 effectively binds to the androgen receptor, inhibiting its transcriptional activity, which is crucial for its therapeutic effects against prostate cancer .
TAS3681 engages in several critical chemical reactions within biological systems:
The mechanism of action for TAS3681 involves:
This dual action positions TAS3681 as a promising candidate for overcoming therapeutic resistance in prostate cancer treatment.
The pharmacokinetic profile indicates that TAS3681 can be administered orally, making it convenient for patient use. Ongoing studies are focused on determining its absorption, distribution, metabolism, and excretion characteristics .
TAS3681's primary application lies within oncology, specifically targeting:
The androgen receptor (AR), a ligand-dependent nuclear transcription factor, remains the central driver of prostate cancer (PCa) progression even in its castration-resistant phase. Structurally, the AR comprises three critical functional domains: the N-terminal domain (NTD) containing activation function-1 (AF-1), the DNA-binding domain (DBD), and the C-terminal ligand-binding domain (LBD) [7]. In hormone-sensitive prostate cancer, androgen binding (e.g., testosterone or dihydrotestosterone (DHT)) induces AR conformational changes, nuclear translocation, dimerization, and binding to androgen response elements (AREs), thereby regulating genes essential for cell survival and proliferation (e.g., PSA/KLK3, TMPRSS2) [7] [8].
Despite androgen deprivation therapy (ADT) achieving castrate serum testosterone levels (<50 ng/dL), CRPC inevitably develops through mechanisms that reactivate AR signaling. This reactivation is facilitated by persistent intratumoral androgen synthesis, AR gene amplification leading to receptor overexpression, and adaptive molecular alterations that sustain AR transcriptional activity [2] [5] [8]. Consequently, the AR axis remains a critical therapeutic target in CRPC.
Second-generation AR signaling inhibitors (ARSIs), such as enzalutamide and abiraterone, initially improve survival in CRPC. However, resistance typically emerges within 1-2 years via diverse AR-dependent mechanisms [1] [3] [8].
Table 1: Major AR-Dependent Resistance Mechanisms to ARSIs
Mechanism | Molecular Alteration | Impact on ARSI Efficacy | Prevalence in CRPC |
---|---|---|---|
AR Point Mutations | F877L, T878A, H875Y | Converts antagonists to agonists | Up to 20% of mCRPC |
AR Splice Variants | AR-V7, ARv567es | Constitutive ligand-independent activity | 40-60% post-ARSI treatment |
AR Overexpression | AR gene amplification | Hyper-sensitivity to low androgens | 30-50% |
Altered Coregulators | SPOP mutations | Stabilizes AR protein | 5-10% |
Point mutations within the AR LBD represent a major resistance pathway by altering receptor ligand specificity. Key mutations include:
Table 2: Clinically Relevant AR Mutations and Impact on ARSIs
Mutation | Effect on AR Function | Resistance to ARSIs |
---|---|---|
F877L | Conformational change enabling agonist binding | Enzalutamide, Apalutamide |
T878A | Expanded ligand binding pocket | Flutamide, Nilutamide |
H875Y | Altered ligand specificity | Darolutamide, Bicalutamide |
V716M | Reduced antagonist binding | Darolutamide |
F877L/T878A | Enhanced agonist conversion | Enzalutamide |
H875Y/T878A | Severe ligand promiscuity | Multiple ARSIs |
AR splice variants (AR-Vs) lack the C-terminal LBD due to aberrant mRNA splicing, rendering them constitutively active and ligand-independent. The most clinically significant variants include:
Mechanistically, AR-Vs can form heterodimers with full-length AR (AR-FL), further stabilizing AR signaling complexes and amplifying resistance [10]. Their presence correlates with rapid disease progression and shorter survival in CRPC.
Table 3: Characteristics of Key AR Splice Variants in CRPC
Variant | Exon Structure | Functional Domains Retained | Resistance to ARSIs | Detection in CRPC |
---|---|---|---|---|
AR-V7 | Exons 1-3 + CE3 | NTD, DBD, Cryptic C-terminus | Enzalutamide, Abiraterone | 40-60% of ARSI-resistant cases |
ARv567es | Exons 1-4 + Exon 8 | NTD, DBD, Partial Hinge | ADT, Abiraterone | 10-20% |
AR gene amplification and subsequent protein overexpression occur in 30–50% of CRPC cases. This allows tumor cells to achieve maximal AR signaling output even in low-androgen environments [1] [5] [8]. Key mechanisms include:
In AR-overexpressing models (e.g., VCaP cells), conventional ARSIs like enzalutamide often fail to suppress proliferation, highlighting the need for agents that actively downregulate AR protein levels [1] [3].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3